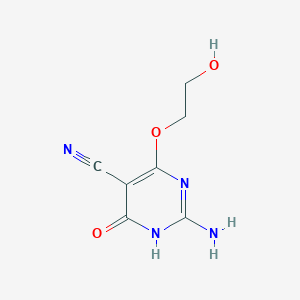![molecular formula C31H34N2O3S B144713 benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate CAS No. 179532-60-6](/img/structure/B144713.png)
benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate is an intriguing organic compound known for its complex structure and diverse potential applications. Its unique configuration, featuring multiple benzyl groups and a thieno[3,4-d]imidazole core, makes it a point of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate typically involves multi-step organic reactions. Key steps may include:
Formation of the Thieno[3,4-d]imidazole Core: : This can involve cyclization reactions using suitable precursors like 2-aminothiophenol and carbonyl compounds under acidic or basic conditions.
Attachment of Benzyl Groups: : This step might require Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Esterification:
Industrial Production Methods: While specific industrial production methods for this compound may not be widely documented, scaling up typically involves optimizing reaction conditions, catalysts, and purification processes to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate can participate in various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents like potassium permanganate or chromates can modify the functional groups or cleave specific bonds.
Reduction: : Agents like lithium aluminum hydride (LiAlH4) can reduce ketones or other groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or thieno[3,4-d]imidazole groups.
Common Reagents and Conditions: Typical reagents may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases depending on the desired transformation.
Major Products: Reaction outcomes can vary, but major products might include oxidized or reduced derivatives of the original compound, substituted benzyl derivatives, and cleavage products from intense reactions.
Scientific Research Applications
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate holds promise in several research domains:
Chemistry: : As a model compound for studying reaction mechanisms, molecular interactions, and synthesis strategies.
Medicine: : Investigated for pharmacological activities, including potential roles as an inhibitor or activator of specific biological targets.
Mechanism of Action
The compound's mechanism of action can vary based on its application:
Molecular Targets: : It might interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Its effects could involve alteration of signal transduction pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar thieno[3,4-d]imidazole cores, benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate stands out due to:
Unique Structure: : Multiple benzyl groups and the specific pentanoate ester functionalization.
Diverse Reactivity: : Broad spectrum of chemical reactions and potential transformations.
Specific Applications: : Targeted use in specific scientific research fields.
Similar Compounds: Some similar compounds include:
Thieno[3,4-d]imidazole derivatives with different substituents.
Other benzylated heterocyclic compounds.
Ester derivatives of related imidazole systems.
This compound's uniqueness lies in its distinct combination of structural elements and versatile applications, making it a valuable subject of study across various disciplines.
Properties
IUPAC Name |
benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O3S/c34-29(36-22-26-16-8-3-9-17-26)19-11-10-18-28-30-27(23-37-28)32(20-24-12-4-1-5-13-24)31(35)33(30)21-25-14-6-2-7-15-25/h1-9,12-17,27-28,30H,10-11,18-23H2/t27-,28-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRMIBSNWFWPZ-XEVVZDEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)









![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
